molecular formula C8H8BNO2 B124117 Indole-4-boronic acid CAS No. 220465-43-0

Indole-4-boronic acid

Cat. No. B124117
M. Wt: 160.97 g/mol
InChI Key: USJUQEVUEBCLLR-UHFFFAOYSA-N
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Description

Indole-4-boronic acid is a chemical compound with the empirical formula C8H8BNO2 . It has a molecular weight of 160.97 . It is commonly used in laboratory settings .


Synthesis Analysis

Indole-4-boronic acid can be synthesized through various methods. One of the common methods involves the use of transition-metal-catalyzed and transition-metal-free cyclization strategies for ortho-substituted benzenes bearing the nitrogen-containing functional group . The synthetic processes used to obtain these active compounds are relatively simple and well known .


Molecular Structure Analysis

The molecular structure of Indole-4-boronic acid consists of a boronic acid group attached to the 4-position of an indole ring . The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

Indole-4-boronic acid can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions . It can also undergo reactions with electrophilic compounds, which are considered the methods of choice for modifying indoles .


Physical And Chemical Properties Analysis

Indole-4-boronic acid is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 433.2±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 44.8±0.4 cm3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Indole Substituted Twistenediones : Indole substituted twistane-like derivatives were synthesized using 3,5-dimethyl-2-quinonyl boronic acid and 2-alkenyl indoles. The reaction showcased boronic acid's role as a promoter in site-selective conjugate addition and intramolecular cycloaddition (Rojas-Martín et al., 2013).
  • Boronic Acid-Catalyzed Synthesis : Boronic acid accelerated a three-component reaction for synthesizing α-sulfanyl-substituted indole-3-acetic acids, demonstrating boronic acid's catalytic properties (Das et al., 2017).
  • Rhodium-Catalyzed Arylation of Indoles : A study detailed Rh(III)-catalyzed direct C-H arylation of indoles with aryl boronic acids, highlighting the wide substrate scope and functional group compatibility (Wang et al., 2015).

Biological and Electrochemical Applications

  • Electrochemical Determination of Phytohormones : A boron-doped diamond electrode was used for the electroanalytical determination of indole-3-acetic acid, indicating boronic acid derivatives' utility in electrochemical applications (Yardım & Erez, 2010).
  • Binding Studies with Enzymes : The binding of indole and phenylethane boronic acid to chymotrypsin was investigated, revealing insights into the thermodynamics of boronic acid complex formation (Jones & Trowbridge, 1983).
  • Boronic Acid in Sugar-Boronate Complexes : A study on 5-Indolylboronic acid highlighted its reversible formation of boronic esters with reducing sugars in water, emphasizing the selectivity for oligosaccharides (Nagai et al., 1993).

Analytical and Sensory Applications

  • Selective Fluorescent Chemosensors : Boronic acid, including indole derivatives, has been utilized in the development of fluorescent sensors for detecting biological substances (Huang et al., 2012).

Potential Pharmaceutical Applications

  • Boronic Acid Compounds in Medicine : Boronic acid compounds, including indole derivatives, have found applications in enzyme inhibition, cancer therapy, and as antibody mimics, due to their unique structural features (Yang, Gao, & Wang, 2003).

Plant Growth and Agriculture

  • Impact on Plant Growth : Research on the interrelations of boron and indoleacetic acid on plant growth showed that indoleacetic acid can partially replace boron as an essential element for various plant tissues (Eaton, 1940).

Safety And Hazards

Indole-4-boronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The discovery of novel transformations and reactions on the part of indole boronates or boronic acids will undoubtedly widen the pool of modified indoles, which may find interesting practical applications in the near future .

properties

IUPAC Name

1H-indol-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-5,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJUQEVUEBCLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CNC2=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376786
Record name Indole-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indole-4-boronic acid

CAS RN

220465-43-0
Record name Indole-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-4-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (130 mg, 5.41 mmol) in anhydrous tetrahydrofuran (20 mL) was added 4-bromoindole (973 mg, 4.96 mmol) (see Kosuge et al. supra) at 0° C. After 15 min. of stirring at 0° C., the reaction was cooled to −78° C., and tert-butyllithium (10.2 mmol, 1.7 M in hexane) (Aldrich) was added dropwise (a white precipitate immediately formed). After 10 min. tri-n-butylborate (2.75 mL, 10.2 mmol) (Aldrich) was added dropwise. The reaction was allowed to slowly warm to room temperature, then the suspension was poured into an ice cold solution of 1N HCl. The organic phase was separated, and the aqueous phase was washed with ether. The combined organic extracts were extracted with 1N NaOH (3×25 mL), and the combined alkaline extracts were acidified to pH 1 with 1N HCl. The product was then extracted with ether, and the combined ether layers were dried over magnesium sulfate and concentrated in vacuo to yield a brownish solid. The product was recrystallized from boiling water to yield 367 mg (46%) white crystals.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
973 mg
Type
reactant
Reaction Step Two
Quantity
10.2 mmol
Type
reactant
Reaction Step Three
Quantity
2.75 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
JIA Wei, MEN Jing - Silicone Material, 2019 - search.ebscohost.com
(tert-butyl dimetliylsilyl)-indole-4-boronic acid was successfully obtained by two steps reaction of amino-protection and boration, with 4-bromoindole as the starting material. The …
Number of citations: 0 search.ebscohost.com
K Fabitha, M Chandrakanth, RN Pramod… - …, 2022 - Wiley Online Library
… Indole- and pyrazole-bearing indazoles (369 a–c) were synthesized by Suzuki-Miyaura cross-coupling of 6-bromo-1H-indazol-4-amine (367) with indole-4-boronic acid pinacol ester …
P Brear, A North, J Iegre, KH Georgiou, A Lubin… - Bioorganic & Medicinal …, 2018 - Elsevier
… Compound 7 was synthesised from commercially available 3-chloro-5-bromobenzonitrile and indole-4-boronic acid via Suzuki-Miyaura cross-coupling followed by nitrile reduction as …
Number of citations: 32 www.sciencedirect.com
J Zischler, N Kolks, D Modemann… - … –a European journal, 2017 - Wiley Online Library
… Tetramethylammonium fluoride as a fluoride source afforded 12 % HPLC yield of 4-fluoroindole from indole-4-boronic acid under the same reaction conditions applied for 18 F-labeling.…
DK Romney, J Murciano-Calles… - Journal of the …, 2017 - ACS Publications
… With indole-4-boronic acid, however, no product was detected (Table 3, entry 5). Strangely, the optimal catalyst was different for almost every substrate, further underscoring the …
Number of citations: 97 pubs.acs.org
ET Pelkey - Progress in Heterocyclic Chemistry, 2005 - books.google.com
The synthesis and chemistry of pyrroles, indoles, and additional fused pyrrole ring systems reported during the past year (Jan–Dec 2004) are the subjects of this review. Pyrroles and …
Number of citations: 23 books.google.com
MJ Nutt, N Woolf, SG Stewart - Australian journal of chemistry, 2023 - CSIRO Publishing
… A later approach, through an alternate retrosynthetic disconnection, was attempted by the Hendrickson research group, where indole-4-boronic acid 48 and a chlorinated pyridine …
Number of citations: 1 www.publish.csiro.au
J Leister - 2021 - search.proquest.com
… The 4-biphenylboronic acid (3A), 4phenoxyphenylboronic acid (4A), and 1-benzenesulfonyl-1H-indole-4-boronic acid (8A) all had greater than 70% combined yield. The 3-(N-…
Number of citations: 0 search.proquest.com
R Ramachanderan, S Schramm, B Schaefer - ChemTexts, 2023 - Springer
According to recent studies, migraine affects more than 1 billion people worldwide, making it one of the world’s most prevalent diseases. Although this highly debilitating illness has …
Number of citations: 2 link.springer.com
H Bin, P Chen, M Wu, F Wang, G Lin, S Pan… - European Journal of …, 2022 - Elsevier
… prepared via Suzuki cross-coupling from intermediate 3 with various boric acids or esters at 90 C catalyzed by Pd[P(C 6 H 5 ) 3 ] 4 [38], which then reacted with indole-4-boronic acid …
Number of citations: 6 www.sciencedirect.com

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